molecular formula C8H11N5S B12932840 9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine CAS No. 13153-64-5

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine

Cat. No.: B12932840
CAS No.: 13153-64-5
M. Wt: 209.27 g/mol
InChI Key: NLCAECHDWMZGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine is a chemical compound with the molecular formula C8H10N4S. It is also known by its systematic name, 9-ethyl-6-methylthiopurine. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry because they are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(methylsulfanyl)-9h-purin-2-amine typically involves the alkylation of 6-mercaptopurine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization from suitable solvents to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential role in biochemical pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(methylsulfanyl)-9h-purin-2-amine involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication processes. This makes it a potential candidate for anticancer and antiviral therapies. The compound may also interact with purine receptors, affecting various signaling pathways in the body.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

    Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.

Uniqueness

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfanyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

13153-64-5

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

9-ethyl-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C8H11N5S/c1-3-13-4-10-5-6(13)11-8(9)12-7(5)14-2/h4H,3H2,1-2H3,(H2,9,11,12)

InChI Key

NLCAECHDWMZGNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=C(N=C2SC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.